molecular formula C14H32N2 B1610622 N,N'-Dimethyl-1,12-diaminododecane CAS No. 56992-91-7

N,N'-Dimethyl-1,12-diaminododecane

Cat. No.: B1610622
CAS No.: 56992-91-7
M. Wt: 228.42 g/mol
InChI Key: WFAFNKFCDOBGST-UHFFFAOYSA-N
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Description

N,N'-Dimethyl-1,12-diaminododecane is a useful research compound. Its molecular formula is C14H32N2 and its molecular weight is 228.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Surface Modification and Sensor Development

N,N'-Dimethyl-1,12-diaminododecane has been utilized in the creation of self-assembled monolayers on surfaces such as indium tin oxide (ITO). These monolayers have been characterized through various techniques, demonstrating their chemical and physical stability, which is essential for developing robust sensors and coatings. For instance, the surface amine functional groups on these monolayers facilitate the secondary layer formation of substances like phosphomolybdic acid, showing potential in sensor applications due to their stable and functionalizable surface properties (Oh et al., 2004).

Nanodiamond Functionalization

The compound has also been involved in the solvent-free functionalization of nanodiamonds (ND), indicating its role in enhancing the lipophilicity and chemical versatility of nanomaterials. This functionalization process is crucial for the development of ND-based applications in drug delivery, imaging, and as substrates for further chemical modifications, showing an increase in the organic content on the ND surface which could lead to new biomedical applications (Basiuk et al., 2013).

Heterometallic Complex Synthesis

This compound's ability to stabilize heterometallic complexes has been explored, highlighting its potential in the synthesis of novel materials with unique electronic and magnetic properties. These complexes, featuring rare-earth metals, have applications ranging from catalysis to the development of new materials with specific magnetic and conductive properties, showcasing the versatility of this compound in facilitating complex chemical syntheses (Cui et al., 2013).

Mechanism of Action

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Biochemical Analysis

Biochemical Properties

N,N’-Dimethyl-1,12-diaminododecane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a ligand, binding to specific sites on enzymes and proteins, thereby influencing their activity. For instance, it can interact with enzymes involved in the synthesis and degradation of amino acids, affecting their catalytic efficiency. Additionally, N,N’-Dimethyl-1,12-diaminododecane can form complexes with metal ions, which are crucial for the function of many metalloenzymes .

Cellular Effects

N,N’-Dimethyl-1,12-diaminododecane has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .

Molecular Mechanism

The molecular mechanism of action of N,N’-Dimethyl-1,12-diaminododecane involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, it can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell growth, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dimethyl-1,12-diaminododecane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Dimethyl-1,12-diaminododecane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N’-Dimethyl-1,12-diaminododecane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

N,N’-Dimethyl-1,12-diaminododecane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of metabolites. Additionally, it can influence the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic balance .

Transport and Distribution

The transport and distribution of N,N’-Dimethyl-1,12-diaminododecane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, N,N’-Dimethyl-1,12-diaminododecane can be transported into cells via specific amino acid transporters and distributed to various organelles, where it exerts its effects .

Subcellular Localization

N,N’-Dimethyl-1,12-diaminododecane exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of N,N’-Dimethyl-1,12-diaminododecane is essential for its role in regulating cellular processes .

Properties

IUPAC Name

N,N'-dimethyldodecane-1,12-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFNKFCDOBGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507795
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56992-91-7
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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